2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride is a chemical compound with the molecular formula C16H21ClN2O. This compound is known for its unique structure, which includes an amino group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride typically involves the reaction of 4-aminophenethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have significant applications in different fields of research .
Scientific Research Applications
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-aminophenyl)ethylamino]adenosine
- 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine
Uniqueness
Compared to similar compounds, 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride exhibits unique properties such as higher binding affinity to certain biological targets and greater stability under various conditions. These characteristics make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H21ClN2O |
---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14;/h1-9,16,18-19H,10-12,17H2;1H |
InChI Key |
QILVTBCJVNFIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.